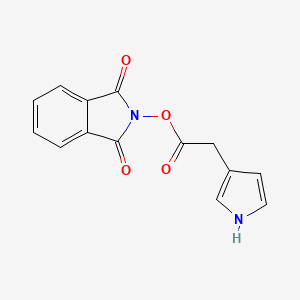
1,3-Dioxoisoindolin-2-yl 2-(1H-pyrrol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-3-yl)acetate is a complex organic compound that features both isoindole and pyrrole moieties
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-3-yl)acetate typically involves the condensation of phthalic anhydride with primary amines to form isoindole derivatives . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isoindole or pyrrole rings can be functionalized with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-3-yl)acetate can be compared with other isoindole and pyrrole derivatives:
Isoindole-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrrole derivatives: Compounds like indole-3-acetic acid and other indole derivatives have similar aromatic ring structures but differ in their functional groups and applications
Properties
Molecular Formula |
C14H10N2O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(1H-pyrrol-3-yl)acetate |
InChI |
InChI=1S/C14H10N2O4/c17-12(7-9-5-6-15-8-9)20-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-6,8,15H,7H2 |
InChI Key |
IZUUXMUPSGOYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CNC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















